molecular formula C14H17ClN2O2S B2881908 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole CAS No. 898656-21-8

1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole

Cat. No. B2881908
CAS RN: 898656-21-8
M. Wt: 312.81
InChI Key: OGEJMPLWOJHCTR-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole” is a chemical compound . It’s a part of a class of compounds known as imidazoles, which are key components in many functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of imidazoles involves various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Chemical Reactions Analysis

Imidazoles are involved in various chemical reactions. For instance, they can undergo electrophilic substitution reactions . They can also participate in reactions involving protodeboronation of pinacol boronic esters .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant application of compounds related to 1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole is in the synthesis of antimicrobial agents. Research has shown that derivatives of imidazole, such as those involving sulfonyl groups, exhibit high antibacterial activity against various pathogens. For instance, compounds synthesized from similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, showcasing their potential in developing new antibacterial drugs (Gadad et al., 2000). Additionally, the exploration of novel heterocyclic compounds containing a sulfonamido moiety has resulted in substances with significant antibacterial properties, emphasizing the role of sulfonyl-imidazole derivatives in combating microbial infections (Azab et al., 2013).

Catalysis in Chemical Synthesis

Imidazole derivatives, particularly those with sulfonyl groups, also find applications as catalysts in chemical syntheses. For example, the use of Brønsted Acidic Ionic Liquids derived from imidazole compounds has been efficient in catalyzing the synthesis of various heterocyclic compounds, including polyhydroquinoline derivatives, through multi-component reactions (Heravi et al., 2010). This illustrates the utility of such chemicals in green chemistry and sustainable manufacturing processes, highlighting their potential for broad applications in industrial chemistry.

Agricultural Applications

In agriculture, the adaptation of imidazole and sulfonyl derivatives for pest and disease management represents another critical area of application. Research into polymeric and solid lipid nanoparticles for the sustained release of fungicides indicates the potential of these compounds in creating more efficient and environmentally friendly agricultural treatments. Such technologies allow for controlled release, reducing the frequency of applications and minimizing environmental impact (Campos et al., 2015).

Antiviral Research

Further, derivatives of imidazole have been explored for their antiviral properties. Synthesis of new compounds based on the imidazole structure has led to the discovery of molecules with activity against tobacco mosaic virus, indicating the potential for these compounds in developing new antiviral medications (Chen et al., 2010).

Future Directions

Imidazoles have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being deployed in traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications .

Mechanism of Action

Mode of Action

. Imidazole compounds can interact with their targets in various ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function.

Pharmacokinetics

. These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body.

Result of Action

. These effects would depend on the compound’s targets, mode of action, and the specific biochemical pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c1-5-14-16-11(4)8-17(14)20(18,19)13-7-9(2)12(15)6-10(13)3/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEJMPLWOJHCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-2-ethyl-4-methylimidazole

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